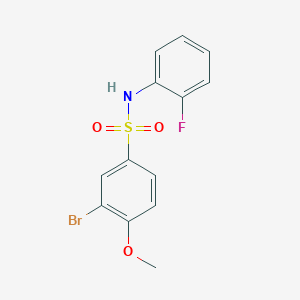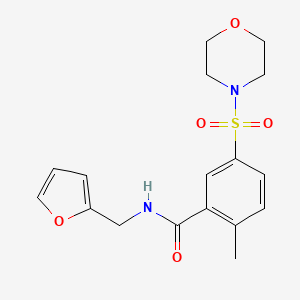
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Nitration: of 4-chlorobenzene to form 4-chloronitrobenzene.
Reduction: of 4-chloronitrobenzene to 4-chloroaniline.
Sulfonylation: of 4-chloroaniline with a sulfonyl chloride to form N-(4-chlorophenyl)sulfonyl chloride.
Coupling: of N-(4-chlorophenyl)sulfonyl chloride with 2-methylaniline to form N-(4-chlorophenyl)sulfonyl-2-methylaniline.
Acylation: of N-(4-chlorophenyl)sulfonyl-2-methylaniline with 2,6-difluorophenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylanilino group.
Reduction: Reduction reactions may target the sulfonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for potential therapeutic effects.
Diagnostics: Used in the development of diagnostic agents.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Incorporated into dyes for specific color properties.
Wirkmechanismus
The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-chlorophenyl)sulfonyl-2-methylaniline
- **N-(2,6-difluorophenyl)acetamide
- **Sulfonylureas
- **Sulfonamides
Uniqueness
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aromatic rings with different substituents provide a versatile scaffold for various applications.
Eigenschaften
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-14-5-2-3-8-19(14)26(30(28,29)16-11-9-15(22)10-12-16)13-20(27)25-21-17(23)6-4-7-18(21)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHOTXSMOSLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamido]benzamide](/img/structure/B5109306.png)

![N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5109314.png)
![2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)


![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B5109356.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)
